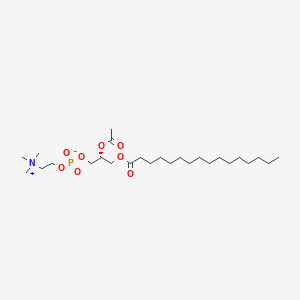

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is a glycerophospholipid compound characterized by the presence of palmitoyl and acetyl groups at the sn-1 and sn-2 positions, respectively. This compound is a derivative of phosphatidylcholine and is known for its role as a platelet-activating factor receptor agonist . It is involved in various biological processes, including inflammation and immune responses .

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and its effects on membrane properties.

Biology: Investigated for its role in cellular signaling, particularly in inflammation and immune responses.

Medicine: Explored as a potential therapeutic target for inflammatory diseases and atherosclerosis.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for drug delivery.

Wirkmechanismus

Target of Action

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine, also known as Platelet Activating Factor (PAF), primarily targets neural cells in the brain . It interacts with plasma membrane and intracellular receptors present in almost all brain areas .

Mode of Action

PAF interacts with its targets by binding to the plasma membrane receptor (PAFR) which has been pharmacologically characterized and cloned . The activation of PAFR is mediated by G-proteins and leads to a complex intracellular signaling .

Biochemical Pathways

PAF is synthesized by two distinct pathways in the brain . The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT) . The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 . PAF is transformed into the inactive lysoPAF by PAF acetylhydrolases (PAF-AH) .

Result of Action

PAF participates in physiological mechanisms such as synaptic transmission, long-term potentiation, memory formation, proliferation and differentiation of neural cells, regulation of gene expression, and chemotaxis . Increased levels of PAF have been observed in pathological conditions such as neuroinflammation, brain ischemia, and neurodegenerative diseases . High concentration of PAF causes neuronal death by apoptosis .

Action Environment

The relative contribution of the two pathways to PAF synthesis depends on several factors including the concentration of substrates, energy availability, Ca2+ concentration, and phosphorylation state of key enzymes

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, particularly those related to inflammation and immune responses. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes phosphatidylcholine to produce lysophosphatidylcholine and free fatty acids . This interaction is crucial for the generation of bioactive lipid mediators that play roles in inflammation and cell signaling. Additionally, this compound can interact with endothelial nitric oxide synthase and superoxide dismutase, influencing oxidative stress responses .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In endothelial cells, it can increase the production of reactive oxygen species and decrease the levels of superoxide dismutase and endothelial nitric oxide synthase . This leads to oxidative stress and can influence cell signaling pathways. In macrophages, it enhances the secretion of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, interleukin-12, and tumor necrosis factor-α . These effects highlight its role in modulating immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It acts as a ligand for the platelet-activating factor receptor, which is expressed on various cell types . Upon binding to this receptor, it activates G-protein-coupled signaling pathways, leading to a cascade of intracellular events. These events include the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to the release of calcium ions and activation of protein kinase C . These signaling pathways ultimately result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in endothelial cells . Additionally, its degradation products can have distinct biological activities, further influencing cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate immune responses and reduce inflammation. At higher doses, it may induce toxic effects, including increased oxidative stress and apoptosis . These dose-dependent effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the de novo pathway, which utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates . Additionally, it can be produced through the remodeling pathway, which involves the hydrolysis of 1-alkyl-2-acyl-sn-glycero-3-phosphocholine by phospholipases A2 . These pathways are crucial for maintaining the balance of bioactive lipids in cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with lipoproteins, such as high-density lipoprotein and low-density lipoprotein, which facilitate its transport in the bloodstream . Additionally, it can bind to intracellular receptors and proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the plasma membrane, where it interacts with membrane receptors and enzymes . Additionally, it can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it participates in lipid metabolism and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid and acetic acid. The process typically involves the following steps:

Esterification: Glycerol is esterified with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1-palmitoyl-sn-glycerol.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Oxidized phospholipids.

Hydrolysis: Glycerol, palmitic acid, and acetic acid.

Substitution: Various acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine can be compared with other similar compounds such as:

1-Palmitoyl-sn-glycero-3-phosphocholine: Lacks the acetyl group at the sn-2 position, resulting in different biological activities.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of an acetyl group, affecting its role in membrane fluidity and signaling.

1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: An oxidized derivative involved in inflammatory responses.

Uniqueness: this compound is unique due to its specific acetylation at the sn-2 position, which confers distinct biological activities, particularly its role as a platelet-activating factor receptor agonist .

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXRSJGGFVTFM-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105288 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79512-78-0 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79512-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

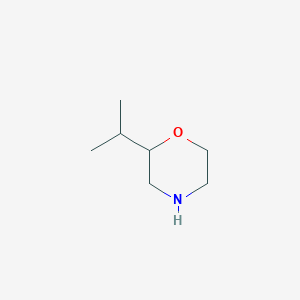

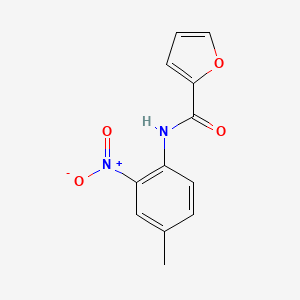

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)

![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3430005.png)

![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)

![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)